Home > Products > Building Blocks P5153 > Demethyl Irbesartan
Demethyl Irbesartan - 158778-58-6

Demethyl Irbesartan

Catalog Number: EVT-1478725
CAS Number: 158778-58-6
Molecular Formula: C24H26N6O
Molecular Weight: 414.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
an impurity of Irbesartan
Overview

Demethyl Irbesartan is a derivative of Irbesartan, an antihypertensive medication belonging to the class of angiotensin II receptor antagonists. This compound is primarily utilized in the treatment of hypertension and related cardiovascular conditions. Its structural modifications, particularly the demethylation process, aim to enhance its pharmacological properties or reduce potential side effects.

Source

Irbesartan was first developed and marketed by Sanofi-Synthelabo and has been widely studied for its efficacy in managing high blood pressure. The synthesis of Demethyl Irbesartan is often derived from the established synthetic routes of Irbesartan, which involve several chemical transformations.

Classification

Demethyl Irbesartan can be classified as:

  • Chemical Class: Angiotensin II receptor antagonists
  • Therapeutic Class: Antihypertensive agents
  • Chemical Family: Tetrazole derivatives
Synthesis Analysis

Methods

The synthesis of Demethyl Irbesartan typically involves the following steps:

  1. Starting Materials: The synthesis begins with 4'-Bromomethyl-2'-cyanobiphenyl and 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride as key intermediates.
  2. Reaction Conditions: The reactions are carried out under controlled temperatures (30-55°C) and monitored using techniques like Thin Layer Chromatography (TLC) to ensure completion.
  3. Purification: Post-reaction, the crude product undergoes recrystallization from suitable solvents such as isopropanol or ethyl acetate to achieve high purity levels (often above 99%) as confirmed by High-Performance Liquid Chromatography (HPLC) .

Technical Details

The synthesis process may include:

  • Condensation Reactions: Key intermediates are synthesized through condensation reactions, which involve the formation of bonds between the reactants.
  • Debenzyation: This step is crucial for obtaining the final product, where benzyl groups are removed to yield Demethyl Irbesartan.
Molecular Structure Analysis

Structure

Demethyl Irbesartan retains a similar core structure to Irbesartan but lacks a methyl group on one of its nitrogen atoms. This modification can affect its binding affinity to angiotensin II receptors.

Data

  • Molecular Formula: C25H28N6O
  • Molecular Weight: 428.53 g/mol
  • Structural Features:
    • Contains a tetrazole ring
    • Two aromatic biphenyl groups
    • A butyl side chain
Chemical Reactions Analysis

Reactions

Demethyl Irbesartan undergoes various chemical reactions that may include:

  • Hydrolysis: In aqueous conditions, it can hydrolyze to form other derivatives.
  • Oxidation/Reduction: These reactions can modify functional groups within the molecule, potentially altering its activity.

Technical Details

The reactions are typically performed under inert atmospheres to prevent unwanted side reactions and are monitored using spectroscopic techniques such as NMR and IR spectroscopy to confirm structural integrity .

Mechanism of Action

Demethyl Irbesartan functions primarily as an antagonist of the angiotensin II receptor type 1 (AT1). By blocking this receptor, it prevents vasoconstriction and reduces blood pressure.

Process

  1. Binding Affinity: The compound binds competitively to AT1 receptors, inhibiting the action of angiotensin II.
  2. Physiological Effects: This blockade leads to vasodilation, decreased secretion of aldosterone, and reduced blood volume, ultimately lowering blood pressure .

Data

Studies indicate that modifications like demethylation can influence receptor binding affinities and pharmacodynamics, potentially enhancing therapeutic effects or reducing adverse effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Approximately 181-182°C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.

Relevant Data or Analyses

Spectroscopic analyses (NMR, IR) confirm the identity and purity of Demethyl Irbesartan, ensuring that it meets pharmaceutical standards for efficacy and safety .

Applications

Demethyl Irbesartan is primarily researched for its potential applications in:

  • Hypertension Treatment: As an alternative or adjunct therapy for patients who may not respond adequately to standard treatments.
  • Cardiovascular Research: Investigating its effects on heart function and vascular health.

Its structural modifications may lead to enhanced therapeutic profiles or reduced side effects compared to its parent compound, making it a subject of ongoing pharmacological studies .

Introduction to Demethyl Irbesartan

Structural Relationship to Irbesartan and Angiotensin II Receptor Blockers (ARBs)

Demethyl irbesartan exhibits a definitive structural relationship to its parent compound, characterized by the absence of a single methyl group (-CH₃) from the imidazolinone ring system. This modification occurs at the N1 position of the diazaspiro[4.4]non-1-en-4-one moiety, resulting in a molecular formula of C₂₄H₂₆N₆O compared to irbesartan's C₂₅H₂₈N₆O [5] [7] [9]. Despite this seemingly minor alteration, the structural change impacts the molecule's three-dimensional conformation and electronic distribution, potentially influencing its receptor-binding characteristics.

Table 1: Structural Comparison of Irbesartan and Demethyl Irbesartan

CharacteristicIrbesartanDemethyl Irbesartan
Molecular FormulaC₂₅H₂₈N₆OC₂₄H₂₆N₆O
Molecular Weight428.53 g/mol414.50 g/mol
Chemical StructureContains methyl group on imidazolinone ringLacks methyl group on imidazolinone ring
Tetrazole RingPresent (essential for AT1 binding)Retained intact
Biphenyl SystemUnmodifiedUnmodified

Within the ARB class, which includes therapeutic agents such as losartan, valsartan, and telmisartan, demethyl irbesartan maintains the critical pharmacophoric elements required for angiotensin II receptor type 1 (AT1) antagonism [3] [10]. These include:

  • The biphenylmethyl scaffold that anchors the molecule to the AT1 receptor binding pocket
  • The acidic tetrazole ring (pKa ≈ 4.5) that mimics the C-terminal carboxylate of angiotensin II through ionic interactions
  • The imidazolinone heterocycle that occupies the receptor's lipophilic binding region [3] [6]

The structural integrity of these key components in demethyl irbesartan suggests potential pharmacological activity, though with likely reduced receptor affinity compared to the parent compound due to altered hydrophobic interactions resulting from demethylation. Research into structural analogs has demonstrated that modifications at the imidazolinone ring significantly impact AT1 receptor binding kinetics and functional antagonism [3] [7]. For example, the dimethyl analog (irbesartan dimethyl impurity) with additional methyl groups shows substantially reduced receptor affinity, highlighting the structural sensitivity of this region [7].

Role in the Metabolism of Irbesartan: Biotransformation Pathways

Demethyl irbesartan is formed in humans through the cytochrome P450-mediated oxidation of irbesartan, primarily catalyzed by the CYP2C9 isoform. This biotransformation represents a minor metabolic pathway compared to the dominant routes of irbesartan metabolism, which include glucuronidation and hydroxylation [9]. The comprehensive metabolic profile of irbesartan was elucidated through a radiolabeled study where healthy human subjects received a 50-mg oral dose of [¹⁴C]irbesartan. The research identified eight distinct metabolites in human urine, with demethyl irbesartan being among them, though not quantitatively predominant [9].

Table 2: Primary Metabolic Pathways of Irbesartan in Humans

Metabolic PathwayMetabolite StructureRelative AbundanceEnzymes Involved
GlucuronidationTetrazole N2-glucuronide~5-10% urinary radioactivityUGT1A3, UGT2B7
ω-1 HydroxylationButyl side chain hydroxylation~25% urinary radioactivityCYP2C9
Cyclopentane OxidationSpirocyclopentane hydroxylationMinorCYP3A4
DemethylationDemethyl irbesartanTraceCYP2C9
Carboxylic Acid FormationButyl side chain oxidationSignificant in fecesAlcohol/CYP oxidation

The quantitative distribution of irbesartan and its metabolites reveals the relatively minor contribution of the demethylation pathway:

  • Plasma: Irbesartan constitutes 76-88% of circulating drug-related material, with no single metabolite exceeding 9%
  • Urine: Approximately 20% of the administered dose is excreted renally, consisting of:
  • Parent irbesartan: 5-10%
  • Irbesartan glucuronide: 5-10%
  • ω-1 hydroxylated metabolite: ~25%
  • Demethyl irbesartan: Trace amounts
  • Feces: Irbesartan accounts for ~30% of excreted material, with hydroxylated metabolites and carboxylic acid derivatives predominating [9]

Advanced models of irbesartan metabolism, including studies in chimeric mice with humanized livers, have confirmed that human hepatocytes faithfully replicate the metabolic signature observed in clinical studies, including the production of demethylated species [4]. This consistency across experimental systems validates the use of these models for predicting human metabolic patterns, particularly for minor pathways such as N-demethylation.

The metabolic conversion to demethyl irbesartan follows first-order kinetics with minimal saturation at therapeutic doses. Unlike the glucuronidation pathway, which demonstrates polymorphism linked to UGT genetic variations, demethylation shows less interindividual variability, consistent with its primary mediation by CYP2C9, which exhibits relatively consistent expression across populations [9]. The clearance pathways for demethyl irbesartan itself remain incompletely characterized, though evidence suggests further oxidation or direct renal excretion given its relatively polar nature compared to the parent compound.

Significance in Pharmaceutical and Toxicological Research

Properties

CAS Number

158778-58-6

Product Name

Demethyl Irbesartan

IUPAC Name

2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

Molecular Formula

C24H26N6O

Molecular Weight

414.51

InChI

InChI=1S/C24H26N6O/c1-2-7-21-25-24(14-5-6-15-24)23(31)30(21)16-17-10-12-18(13-11-17)19-8-3-4-9-20(19)22-26-28-29-27-22/h3-4,8-13H,2,5-7,14-16H2,1H3,(H,26,27,28,29)

SMILES

CCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Synonyms

2-Propyl-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.